molecular formula C15H23NO B14854187 2-(Cyclohexylmethyl)-3-(dimethylamino)phenol

2-(Cyclohexylmethyl)-3-(dimethylamino)phenol

Cat. No.: B14854187
M. Wt: 233.35 g/mol
InChI Key: ORIURWDGGFMBNK-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)-3-(dimethylamino)phenol is an organic compound that features a phenol group substituted with a cyclohexylmethyl group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)-3-(dimethylamino)phenol typically involves the alkylation of 3-(dimethylamino)phenol with cyclohexylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethyl)-3-(dimethylamino)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding cyclohexylmethyl derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Cyclohexylmethyl derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Cyclohexylmethyl)-3-(dimethylamino)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)-3-(dimethylamino)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexylmethyl)-3-(dimethylamino)ethylamine
  • 2-(Cyclohexylmethyl)-3-(dimethylamino)propylamine
  • 2-(Cyclohexylmethyl)-3-(dimethylamino)butylamine

Uniqueness

2-(Cyclohexylmethyl)-3-(dimethylamino)phenol is unique due to the presence of both a phenol group and a dimethylamino group, which confer distinct chemical and biological properties. The cyclohexylmethyl group adds steric bulk, influencing the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

2-(cyclohexylmethyl)-3-(dimethylamino)phenol

InChI

InChI=1S/C15H23NO/c1-16(2)14-9-6-10-15(17)13(14)11-12-7-4-3-5-8-12/h6,9-10,12,17H,3-5,7-8,11H2,1-2H3

InChI Key

ORIURWDGGFMBNK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)O)CC2CCCCC2

Origin of Product

United States

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